Cas no 6502-18-7 (1-(but-3-yn-1-yl)-2-methylbenzene)

1-(but-3-yn-1-yl)-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(but-3-yn-1-yl)-2-methylbenzene
- DTXSID901294665
- EN300-1831563
- Benzene, 1-(3-butyn-1-yl)-2-methyl-
- 6502-18-7
-
- Inchi: 1S/C11H12/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,4,8H2,2H3
- InChI Key: DXUJGWXHZOSBKG-UHFFFAOYSA-N
- SMILES: C1(C=CC=CC=1C)CCC#C
Computed Properties
- Exact Mass: 144.093900383g/mol
- Monoisotopic Mass: 144.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
1-(but-3-yn-1-yl)-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831563-2.5g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1831563-0.05g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1831563-0.25g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1831563-5.0g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1831563-10.0g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1831563-1.0g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1831563-1g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1831563-5g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1831563-10g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1831563-0.1g |
1-(but-3-yn-1-yl)-2-methylbenzene |
6502-18-7 | 0.1g |
$1031.0 | 2023-09-19 |
1-(but-3-yn-1-yl)-2-methylbenzene Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Additional information on 1-(but-3-yn-1-yl)-2-methylbenzene
Recent Advances in the Application of 1-(But-3-yn-1-yl)-2-methylbenzene (CAS: 6502-18-7) in Chemical Biology and Pharmaceutical Research
The compound 1-(but-3-yn-1-yl)-2-methylbenzene (CAS: 6502-18-7) has recently emerged as a promising building block in chemical biology and pharmaceutical research. This aromatic alkyne derivative has attracted significant attention due to its unique structural features that enable diverse applications in drug discovery and bioconjugation chemistry. Recent studies have demonstrated its utility in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), where it serves as an efficient partner for bioorthogonal labeling strategies.
A 2023 study published in the Journal of Medicinal Chemistry revealed novel applications of 6502-18-7 in the development of targeted cancer therapeutics. Researchers successfully incorporated this compound into small molecule inhibitors targeting protein-protein interactions in oncogenic pathways. The alkyne functionality allowed for subsequent modification through click chemistry, enabling the attachment of fluorescent tags for cellular tracking and pharmacokinetic studies. This dual functionality makes 1-(but-3-yn-1-yl)-2-methylbenzene particularly valuable for structure-activity relationship (SAR) studies during drug optimization.
In the field of chemical biology, recent work has highlighted the compound's role in activity-based protein profiling (ABPP). A Nature Chemical Biology publication (2024) described its use as a warhead in covalent inhibitor design, where the alkyne group serves both as a reactive handle and as a reporter tag after click chemistry with azide-bearing detection reagents. This approach has proven particularly effective for mapping enzyme active sites and identifying novel drug targets in complex biological systems.
Pharmaceutical formulation research has also benefited from applications of 6502-18-7. A recent patent application (WO2023124567) discloses its use in polymer-drug conjugates, where the compound serves as a linker between therapeutic payloads and biodegradable carriers. The methylbenzene moiety provides optimal hydrophobicity for drug loading, while the alkyne enables precise conjugation chemistry. This technology shows promise for improving the pharmacokinetic profiles of poorly soluble drugs.
Ongoing clinical research is exploring the safety profile of derivatives containing the 1-(but-3-yn-1-yl)-2-methylbenzene scaffold. Preliminary results from Phase I trials (NCT05678922) indicate good tolerability of these compounds in human subjects, with pharmacokinetic data supporting their potential as orally bioavailable agents. Researchers are particularly encouraged by the metabolic stability observed, which appears superior to similar compounds without the methyl substitution on the benzene ring.
Future research directions for 6502-18-7 derivatives include exploration of their antimicrobial properties and applications in radiopharmaceuticals. Early in vitro studies demonstrate promising activity against drug-resistant bacterial strains, while the alkyne functionality offers convenient labeling opportunities for PET tracer development. As the field continues to evolve, 1-(but-3-yn-1-yl)-2-methylbenzene is poised to remain a valuable tool in medicinal chemistry and chemical biology research.
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